
1,3-Adamantanediol
Overview
Description
1,3-Adamantanediol, also known as 1,3-dihydroxyadamantane, is an organic compound with the molecular formula C10H16O2. It is a derivative of adamantane, a polycyclic hydrocarbon, and features two hydroxyl groups attached to the 1 and 3 positions of the adamantane structure. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Adamantanediol can be synthesized through various methods. One common approach involves the hydroxylation of 1,3-dibromoadamantane. This process typically uses a silver sulfate-sulfuric acid system to facilitate the hydrolysis reaction, converting the dibromo compound into the desired diol .
Another method involves the nitration of 1-adamantanol using a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid. The nitrated product is then subjected to hydrolysis in the presence of a strong base to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs the aforementioned synthetic routes due to their efficiency and scalability. The use of readily available starting materials, such as 1-adamantanol or 1-bromoadamantane, makes these methods cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Adamantanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form adamantane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products Formed:
Oxidation: Products include 1,3-adamantanedione and 1,3-adamantanecarboxylic acid.
Reduction: Products include adamantane and partially reduced adamantane derivatives.
Substitution: Products include 1,3-dibromoadamantane and 1,3-diaminoadamantane.
Scientific Research Applications
Synthetic Pathways
1,3-Adamantanediol can be synthesized through various methods, including bioconversion processes and chemical synthesis. A notable bioconversion method involves using Streptomyces sp. to hydroxylate 1-adamantanol to produce this compound efficiently. In a study, the strain demonstrated a conversion rate of 69%, yielding approximately 2.3 g/L of this compound after 96 hours of incubation .
Table 1: Synthesis Methods of this compound
Shape Memory Polymers
Recent studies have explored the incorporation of this compound into polyurethane-based shape memory materials. These materials exhibit remarkable mechanical properties and shape memory effects due to the steric hindrance provided by the adamantane structure. The research demonstrated that polyurethanes containing adamantane showed a shape fixation rate of 98% and a recovery rate of 91% during testing .
Table 2: Properties of Adamantane-Containing Polyurethanes
Property | Value |
---|---|
Shape Fixation Rate | 98% |
Shape Recovery Rate | 91% |
Mechanical Properties | Enhanced |
Glass Transition Temperature | Broad |
Antiviral Activity
Compounds derived from adamantane structures have been studied for their antiviral properties. Specifically, derivatives like this compound show promise as intermediates in synthesizing antiviral agents due to their structural rigidity and ability to interact with biological targets effectively .
Case Study: Antiviral Properties
Research has indicated that adamantane derivatives exhibit significant activity against various viral strains. The structural modifications facilitated by compounds like this compound enhance their efficacy as potential therapeutic agents.
Future Research Directions
Future studies could focus on:
- Developing more efficient synthetic methods.
- Exploring additional applications in nanotechnology.
- Investigating the full range of biological activities associated with adamantane derivatives.
Mechanism of Action
The mechanism of action of 1,3-adamantanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the rigid adamantane core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
1,3-Dimethyladamantane: Similar in structure but with methyl groups instead of hydroxyl groups.
1,3-Dibromoadamantane: Contains bromine atoms instead of hydroxyl groups.
1-Adamantanol: A mono-hydroxylated derivative of adamantane.
Uniqueness: 1,3-Adamantanediol is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific interactions with other molecules, such as in drug design and materials science .
Biological Activity
1,3-Adamantanediol (chemical formula CHO) is a bicyclic compound derived from adamantane, featuring two hydroxyl groups. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, highlighting its synthesis, biological effects, and relevant case studies.
Synthesis of this compound
This compound can be synthesized through various methods, primarily involving the hydroxylation of 1-adamantanol. A notable bioconversion method employs a specific strain of Streptomyces (SA8) that efficiently converts 1-adamantanol to this compound. In laboratory conditions, this strain produced approximately 5.9 g/L of this compound from 6.2 g/L of 1-adamantanol with a conversion rate of about 69% after 120 hours at 25°C . This biotechnological approach offers a sustainable route for producing this compound.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to the adamantane structure. Research indicates that derivatives of adamantane, including this compound, may exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar bicyclic structures have been linked to inhibitory effects on tumor growth and proliferation .
Antimicrobial Effects
The antimicrobial properties of adamantane derivatives have also been investigated. Some studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Adamantane derivatives are known to interact with neurotransmitter systems and may help in conditions like neurodegenerative diseases by modulating synaptic transmission .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What experimental techniques are essential for characterizing the polymorphic behavior of 1,3-adamantanediol?
- Methodology : Combine X-ray powder diffraction (XRPD) to determine crystal symmetry (e.g., hexagonal P63/mcm or cubic Fm3m phases) and differential scanning calorimetry (DSC) to detect phase transitions (e.g., solid-plastic phase at ~222.6 K and melting at ~246.8 K under ambient pressure) . Hirshfeld surface analysis can quantify intermolecular interactions but does not reliably predict plastic phase formation .
Q. How can researchers optimize the synthesis of this compound from 1-adamantanol?
- Methodology : Use biocatalytic hydroxylation with Streptomyces sp. SA8 for regioselective conversion. Key parameters include pH (7–8), temperature (30°C), and substrate concentration (≤10 mM). Validate yields via HPLC or NMR . For chemical synthesis, explore high-pressure oxidation catalysts like Ru(II) complexes .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Guidelines : Store in glass containers at room temperature (15–25°C) with tight sealing to prevent moisture absorption. Avoid prolonged exposure to strong oxidizers or UV light, which may generate CO/CO2 .
Advanced Research Questions
Q. How does high pressure influence the phase stability of this compound?
- Analysis : At pressures up to 500 MPa, the low-temperature hexagonal phase (P63/mcm) becomes more stable, while the plastic cubic phase (Fm3m) persists up to melting. Use diamond anvil cell (DAC) experiments coupled with synchrotron XRPD to map pressure-temperature phase diagrams .
Q. What contradictions exist in predicting plastic crystal formation in adamantane derivatives?
- Critical Evaluation : Hirshfeld parameters (globularity, asphericity) fail to predict plastic phases in this compound despite its directional hydrogen bonds. Contrast with 1,3-dimethyladamantane, where weak van der Waals interactions favor plasticity. Prioritize molecular dynamics simulations to model disorder dynamics .
Q. Can this compound be integrated into functional polymers, and how does its structure affect material properties?
- Application : Synthesize BCB-functionalized chlorosilanes (e.g., AdaDBDVS) via condensation reactions. The adamantane backbone enhances thermal stability (Tg > 300°C) and reduces dielectric loss (tan δ < 0.005). Characterize using DMA , TGA , and AFM to correlate crosslink density with mechanical performance .
Q. What strategies improve regioselectivity in the catalytic oxidation of this compound to higher polyols?
- Synthetic Chemistry : Employ *Kitasatospora sp. biocatalysts for selective hydroxylation to 1,3,5-adamantanetriol. Optimize reaction media (e.g., ionic liquids) to stabilize intermediates. Monitor regiochemistry via 13C NMR and X-ray crystallography .
Q. Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., phase transition temperatures across studies), cross-validate with high-pressure DSC and variable-temperature Raman spectroscopy .
- Safety Protocols : Despite non-hazardous classification, use local exhaust ventilation and PPE (chemical gloves, goggles) during handling to mitigate dust exposure .
Properties
IUPAC Name |
adamantane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLCWHCSXCKHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198181 | |
Record name | 1,3-Adamantanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-18-3 | |
Record name | 1,3-Adamantanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Adamantanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Adamantanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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